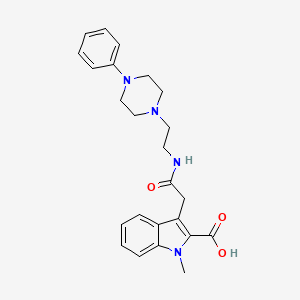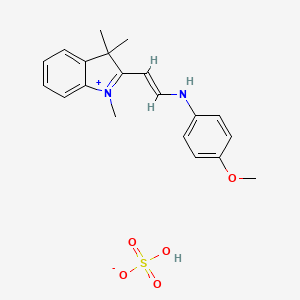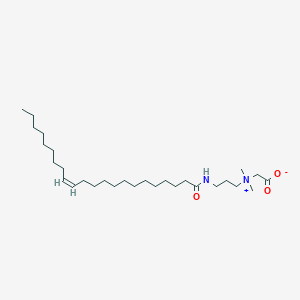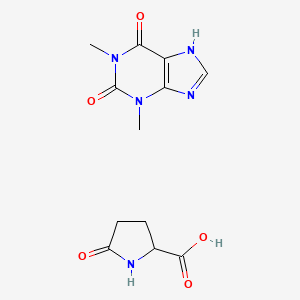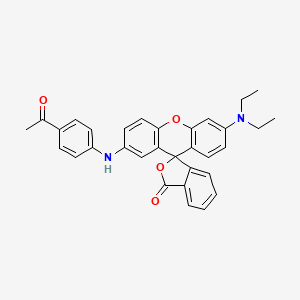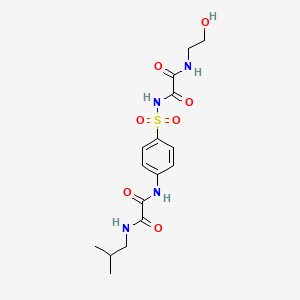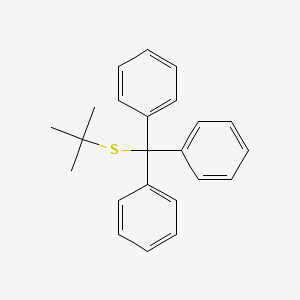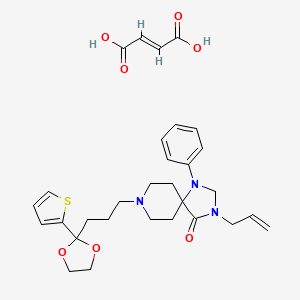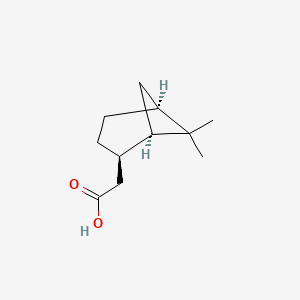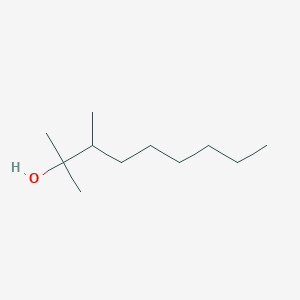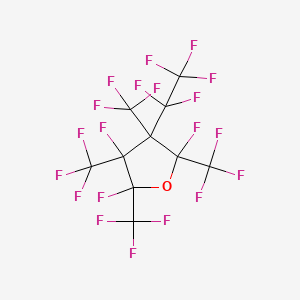
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan is a highly fluorinated organic compound. Its unique structure, characterized by multiple fluorine atoms, makes it an interesting subject for research in various scientific fields. The presence of fluorine atoms can significantly alter the chemical and physical properties of the compound, making it useful in specialized applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan typically involves multiple steps, starting from simpler fluorinated precursors. Common synthetic routes include:
Fluorination Reactions: Using reagents like elemental fluorine (F2) or other fluorinating agents to introduce fluorine atoms into the molecular structure.
Cyclization Reactions: Forming the furan ring through cyclization of appropriate intermediates under controlled conditions.
Substitution Reactions: Replacing hydrogen atoms with fluorine atoms using nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often carried out in specialized reactors designed to handle highly reactive fluorine gas. Safety measures are crucial due to the reactivity and toxicity of fluorine.
化学反应分析
Types of Reactions
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced fluorinated compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in drug design where fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, altering their activity.
Molecular Interactions: The presence of multiple fluorine atoms can enhance the compound’s ability to form strong interactions with other molecules, such as hydrogen bonding and van der Waals forces.
相似化合物的比较
Similar Compounds
- 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 2,3,5-Trifluorotetrahydro-4-(pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)furan stands out due to its highly fluorinated structure, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high chemical stability and resistance to degradation.
属性
CAS 编号 |
69661-30-9 |
|---|---|
分子式 |
C10F20O |
分子量 |
516.07 g/mol |
IUPAC 名称 |
2,3,5-trifluoro-4-(1,1,2,2,2-pentafluoroethyl)-2,3,4,5-tetrakis(trifluoromethyl)oxolane |
InChI |
InChI=1S/C10F20O/c11-2(7(19,20)21)1(6(16,17)18,3(12,13)8(22,23)24)4(14,9(25,26)27)31-5(2,15)10(28,29)30 |
InChI 键 |
ROKBKBIVJKPRAG-UHFFFAOYSA-N |
规范 SMILES |
C1(C(C(OC1(C(F)(F)F)F)(C(F)(F)F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





